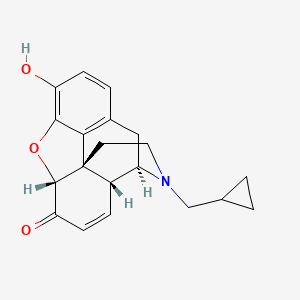
3,13,19-Trimethyl-tricosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,13,19-trimethyl-tricosanoic acid is a very long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Alkaloids
A study by Magnus et al. (2002) detailed the synthesis of various Kopsia alkaloids, such as pauciflorine B, lahadinine B, and kopsidasine, using complex chemical reactions. Although 3,13,19-Trimethyl-tricosanoic acid was not directly mentioned, similar compounds and processes were used, hinting at its potential role in alkaloid synthesis (Magnus et al., 2002).
In Archaeological Research
Colombini et al. (2005) employed analytical techniques like GC/MS analysis to study the degradation products of Brassicaceae seed oil in Egyptian ceramic lamps. They identified various hydroxycarboxylic and dicarboxylic acids, including compounds structurally similar to 3,13,19-Trimethyl-tricosanoic acid, suggesting its relevance in archaeological research (Colombini, Modugno, & Ribechini, 2005).
Enhancing Properties of Soy Protein Isolate Films
Kang et al. (2016) investigated the use of tri-functional trimethylolpropane-tris-(2-methyl-1-aziridine) propionate in soy protein isolate (SPI) films. Although not directly mentioning 3,13,19-Trimethyl-tricosanoic acid, the study's focus on modifying SPI films with similar compounds highlights potential applications in enhancing material properties (Kang, Wang, Zhang, Li, & Zhang, 2016).
Metal-Free Synthesis Reactions
Heydari, Khaksar, and Tajbakhsh (2009) explored using trifluoroethanol in one-pot, three-component coupling reactions involving compounds like trimethylsilyl cyanide. The study suggests the feasibility of using similar fatty acids, like 3,13,19-Trimethyl-tricosanoic acid, in metal-free synthesis reactions (Heydari, Khaksar, & Tajbakhsh, 2009).
Electronic Properties Studies
Research by Moore, Kiely, and Reeves (2001) on the electronic properties of trimethylenemethaneiron tricarbonyl provides insights into the behavior of similar compounds. This could indirectly relate to the study of electronic properties of 3,13,19-Trimethyl-tricosanoic acid (Moore, Kiely, & Reeves, 2001).
Enantioseparation of Compounds
Fillet, Fotsing, and Crommen (1998) used sulfobutyl-β-cyclodextrin with trimethyl-β-cyclodextrin for the enantioseparation of compounds. This research could be applicable to the enantioseparation of compounds like 3,13,19-Trimethyl-tricosanoic acid (Fillet, Fotsing, & Crommen, 1998).
Mass Spectrometry in Lipid Analysis
Tulloch (1985) conducted mass spectrometry of trimethylsilyl esters and ethers of deuterated acids and alcohols. This study's methods could be useful for analyzing the mass spectra of 3,13,19-Trimethyl-tricosanoic acid and its derivatives (Tulloch, 1985).
Biodegradable Lubricants
Cavalcante et al. (2014) synthesized esters based on oleic acid for potential use as biolubricants. While the study did not directly utilize 3,13,19-Trimethyl-tricosanoic acid, it suggests its potential application in the creation of environmentally friendly lubricants (Cavalcante et al., 2014).
Eigenschaften
Produktname |
3,13,19-Trimethyl-tricosanoic acid |
|---|---|
Molekularformel |
C26H52O2 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
3,13,19-trimethyltricosanoic acid |
InChI |
InChI=1S/C26H52O2/c1-5-6-17-23(2)19-15-12-16-20-24(3)18-13-10-8-7-9-11-14-21-25(4)22-26(27)28/h23-25H,5-22H2,1-4H3,(H,27,28) |
InChI-Schlüssel |
GDZJBTPONREEGO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O |
Kanonische SMILES |
CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O |
Synonyme |
phthioic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)


![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)


![(7E)-7-[(E)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1235724.png)


